N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide
Description
N-(2-Cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclohexyl-hydroxyethyl substituent attached to the carboxamide nitrogen. Cyclopropanecarboxamides are widely explored in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to interact with diverse biological targets, including kinases, receptors, and enzymes . The cyclohexyl-hydroxyethyl group in this compound may enhance lipophilicity and influence binding affinity, as seen in structurally related molecules targeting neuroinflammatory pathways and kinase inhibition .
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11(9-4-2-1-3-5-9)8-13-12(15)10-6-7-10/h9-11,14H,1-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCSYMAIWSGUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide typically involves the reaction of cyclohexylamine with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted cyclopropanecarboxamides .
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s cyclohexyl-hydroxyethyl group contrasts with aromatic pyridinyl, cyanophenyl, or sulfanyl-phenyl groups in analogs. Bulky substituents like cyclohexyl may enhance membrane permeability but reduce synthetic yields compared to simpler groups (e.g., compound 24: 79% yield vs. compound 22: 58%) .
- Synthetic Complexity : Multi-step syntheses (e.g., Tozasertib Lactate) often involve coupling cyclopropanecarboxamide with heterocyclic moieties, requiring specialized reagents like hydroxylamine hydrochloride or boronic acids .
Kinase Inhibition
- GSK-3β/IKK2 Dual Inhibitors: Derivatives like compound 29 (IC50: nanomolar range) demonstrate that pyridinyl substitutions enhance kinase binding, whereas the target compound’s cyclohexyl group may favor hydrophobic interactions in similar targets .
- Antineoplastic Agents : Tozasertib Lactate incorporates a cyclopropanecarboxamide scaffold linked to a pyrimidinyl-sulfanyl group, showing efficacy in cancer therapy via Aurora kinase inhibition .
Neuroprotective and Anti-inflammatory Effects
- Compound 27 (N-(4-(4-(N′-Hydroxycarbamimidoyl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide) exhibits anti-neuroinflammatory activity, suggesting that carboxamide derivatives with polar groups (e.g., hydroxycarbamimidoyl) optimize blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Cyclopropane rings resist oxidative metabolism, whereas hydroxyethyl groups may introduce sites for glucuronidation, affecting half-life .
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)cyclopropanecarboxamide is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring, which contributes to its unique chemical properties. The hydroxyethyl group is significant for its ability to form hydrogen bonds, enhancing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Interaction : It can also act on enzymes, potentially altering their catalytic functions, which may lead to changes in metabolic processes.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it could have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antitumor Potential : Investigations are ongoing into its ability to inhibit tumor growth by targeting specific oncogenic pathways .
Case Studies and Experimental Data
Several studies have focused on the biological effects of this compound:
-
In vitro Studies :
- A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The IC50 values varied based on the cell type, indicating selective activity against certain tumors .
- Mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy .
- In vivo Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
